molecular formula C₁₂H₁₈O₃ B1148219 2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)- CAS No. 37905-02-5

2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-

Cat. No. B1148219
M. Wt: 210.27
InChI Key:
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Patent
US04745229

Procedure details

2.36 g (9.41 mmols) of 6-chloro-3,7-dimethyl-2,7-octadienyl acetate (purity: 92%), 92 mg (0.93 mmols) of copper(I) chloride and 3.65 g (29.6 mmols) of triethylamine N-oxide (purity: 95%) were placed in a flask, to which 5 ml of dioxane was added, followed by agitation of the mixture at 50° C. for 10 hours. 40 ml of water was added to the reaction mixture, after which it was extracted twice each with 70 ml of diethyl ether. The resultant extract was successively washed with each 20 ml of 3% sulfuric acid, a saturated sodium hydrogen carbonate aqueous solution and a saturated ammonium chloride aqueous solution, and dried with magnesium sulfate. The solvent was distilled off from the solution and the resultant residue was purified by column chromatography using silica gel [eluent: ethyl acetate/hexane (ratio by volume)=1/9-1/3], thereby obtaining 1.21 g of 8-acetoxy-2,6-dimethyl-2,6-octadienal. Yield: 61%. The results of the instrumental analysis were found to be substantially coincident with those obtained in Example 9(b).
Name
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
92 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10](Cl)[C:11]([CH3:13])=[CH2:12])(=[O:3])[CH3:2].C([N+]([O-:23])(CC)CC)C.O1CCOCC1>[Cu]Cl.O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH:12]=[O:23])(=[O:3])[CH3:2]

Inputs

Step One
Name
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
Quantity
2.36 g
Type
reactant
Smiles
C(C)(=O)OCC=C(CCC(C(=C)C)Cl)C
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)[N+](CC)(CC)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
copper(I) chloride
Quantity
92 mg
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted twice each with 70 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The resultant extract
WASH
Type
WASH
Details
was successively washed with each 20 ml of 3% sulfuric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium hydrogen carbonate aqueous solution and a saturated ammonium chloride aqueous solution, and dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the solution
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)OCC=C(CCC=C(C=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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